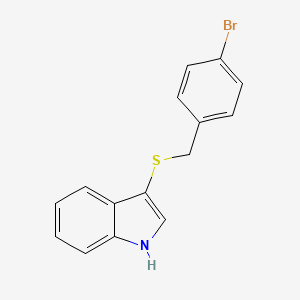

3-((4-bromobenzyl)thio)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-bromobenzyl)thio)-1H-indole is a chemical compound that belongs to the family of indole derivatives. It is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

- The title compound exhibits moderate antifungal activity . Researchers have explored its potential as a fungicidal agent, which could be valuable in combating fungal infections.

- 1,2,4-triazole compounds, like the one we’re discussing, play a crucial role in drug development. Their diverse biological activities make them attractive candidates for designing new drugs .

- By incorporating the pyridine pharmacophore into the 1,2,4-triazole scaffold, scientists aim to create bioactive lead compounds for drug discovery .

- 1,2,4-triazoles have been investigated for their herbicidal properties . While the specific effects of this compound on plants need further exploration, it could contribute to weed control strategies.

- Although not directly studied for antiviral activity, the 1,2,4-triazole moiety has shown promise in antiviral drug development . Researchers might explore derivatives of this compound for potential antiviral effects.

- The compound’s structure suggests potential interactions with biological receptors. Investigating its effects on the GHS-R1a ghrelin receptor could yield interesting insights .

- The 1,2,4-triazole nucleus is associated with various activities, including antimicrobial, anticancer, anticonvulsant, and antitubercular effects . While not directly studied for all these activities, the compound’s structural features warrant further investigation.

Antifungal Activity

Medicinal Chemistry and Drug Discovery

Herbicidal Applications

Antiviral Research

GHS-R1a Ghrelin Receptor Modulation

Other Biological Activities

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, possibly altering the normal functioning of the cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-bromobenzyl)thio)-1H-indole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNS/c16-12-7-5-11(6-8-12)10-18-15-9-17-14-4-2-1-3-13(14)15/h1-9,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKINVGKEGQEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromobenzyl)thio)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702959.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)